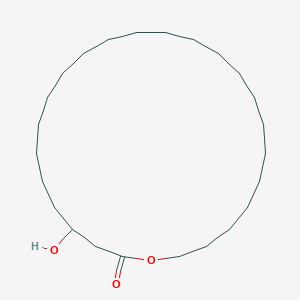
4-(Propoxymethylidene)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propoxymethylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are hydrocarbons that contain a ring of carbon atoms with one or more double bonds. This compound is characterized by a cyclohexene ring with a propoxymethylidene substituent at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxymethylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the dehydration of alcohols using an acid catalyst. For instance, the dehydration of 4-methylcyclohexanol using phosphoric acid can yield 4-methylcyclohexene
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Propoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where the propoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexenes.
Scientific Research Applications
4-(Propoxymethylidene)cyclohex-1-ene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Propoxymethylidene)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, similar cyclohexene derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines . This suggests potential anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
4-Methylcyclohexene: A cyclohexene derivative with a methyl group at the 4-position.
1-Methyl-4-(1-methylethylidene)cyclohexene: Another cyclohexene derivative with a different substituent pattern.
Uniqueness
4-(Propoxymethylidene)cyclohex-1-ene is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
| 79915-78-9 | |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-(propoxymethylidene)cyclohexene |
InChI |
InChI=1S/C10H16O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
BJPGJVWXZVIBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC=C1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)





![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
